Distigmine bromide, chemically known as 3,3'-[hexamethylenebis(methyliminocarbonyloxy)]bis(1-methylpyridinium) dibromide, is a synthetic anticholinesterase agent. [] It is classified as a carbamate cholinesterase inhibitor, specifically a quaternary ammonium base. [, ] It's primary role in scientific research is as a tool to investigate the role of acetylcholine in various physiological processes, particularly in the nervous system and muscular function. [, ]
Distigmine bromide is classified as a parasympathomimetic agent and a long-acting reversible carbamate cholinesterase inhibitor. It is derived from the combination of two pyridostigmine molecules linked by a hexamethylene chain, which allows it to exert prolonged effects compared to its predecessors like pyridostigmine and neostigmine . Distigmine bromide is primarily used in the treatment of urinary bladder dysfunctions, particularly detrusor underactivity .
The synthesis of distigmine bromide can be achieved through several methods, with one notable approach involving the reaction of N,N,N',N'-4-methyl hexamethylene diamine with phosgene to form an intermediate carbamyl chloride. This intermediate is then condensed into 3-pyridones before undergoing further reactions to produce distigmine bromide .
Distigmine bromide has the chemical formula and a molar mass of approximately 576.33 g/mol . The molecular structure consists of two pyridinium rings connected by a hexamethylene bridge, with each ring containing a carbamate group that participates in acetylcholinesterase inhibition.
The InChI key for distigmine bromide is GJHSNEVFXQVOHR-UHFFFAOYSA-L, which provides a unique identifier for its chemical structure .
Distigmine bromide participates in several chemical reactions primarily related to its role as an acetylcholinesterase inhibitor. It forms charge-transfer complexes with various reagents, which can be analyzed spectrophotometrically for quantification purposes .
Distigmine bromide exerts its pharmacological effects by competitively inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic signaling at neuromuscular junctions and within the autonomic nervous system.
Distigmine bromide exhibits specific physical and chemical properties that influence its behavior in biological systems:
These properties are critical when considering formulation strategies for drug delivery.
Distigmine bromide has several clinical applications primarily related to its cholinergic activity:
Distigmine bromide emerged as a significant therapeutic agent following the development of earlier cholinesterase inhibitors like neostigmine and pyridostigmine. Its clinical adoption was driven by the need for agents with prolonged duration of action in managing conditions characterized by impaired neuromuscular transmission. Initial clinical investigations in urology during the 1980s evaluated its efficacy for post-prostatectomy voiding dysfunction, though early double-blind trials showed only non-significant trends toward improved flow rates and reduced catheterization needs [9]. A pivotal 2004 clinical trial established distigmine bromide as a viable treatment for underactive detrusor, demonstrating statistically significant reductions in residual urine volume and improved voiding parameters. In this study of 27 patients, 41% (n=11) achieved catheter independence following a 4-week course of 5 mg three times daily therapy, confirming its clinical utility in selected cases [1]. Japan became a notable adopter of distigmine bromide for urinary voiding disorders, with subsequent research focusing on its sustained effects on bladder contractility [8]. The pharmacological evolution of distigmine bromide represents a targeted approach to addressing peripheral cholinergic deficiency states, particularly in neurogenic bladder dysfunction and detrusor underactivity where long-acting agents offer clinical advantages.
Distigmine bromide (chemical name: 1-methyl-3-{[methyl({6-[methyl({[(1-methylpyridin-1-ium-3-yl)oxy]carbonyl})amino]hexyl})carbamoyl]oxy}pyridin-1-ium dibromide) belongs to the bis-quaternary ammonium subclass of carbamate-based cholinesterase inhibitors [4] [10]. Its molecular structure (C₂₂H₃₂Br₂N₄O₄) features dual pyridinium rings connected by a hexamethylene bridge with methylcarbamate groups at positions 3 and 3' [4] [6]. This distinctive bifunctional architecture differentiates it structurally from monoquaternary inhibitors like neostigmine and pyridostigmine. As a reversible carbamate inhibitor, distigmine bromide forms covalent bonds with the serine hydroxyl group within the acetylcholinesterase active site, resulting in carbamylation of the enzyme [3] [8]. The molecular characteristics place distigmine bromide within the broader therapeutic category of parasympathomimetics (ATC code: N07AA03) and specifically as an acetylcholinesterase inhibitor targeting peripheral cholinergic synapses [10]. The quaternary ammonium groups confer permanent positive charges, rendering the molecule hydrophilic and significantly limiting its ability to cross the blood-brain barrier, thereby restricting its primary effects to the peripheral nervous system [6].
Table 1: Structural Characteristics of Distigmine Bromide
Property | Description |
---|---|
Chemical Formula | C₂₂H₃₂Br₂N₄O₄ |
Molecular Weight | 576.33 g/mol |
Chemical Class | Bis-quaternary ammonium compound |
Cholinesterase Inhibition | Reversible carbamylation |
Ionization State | Permanently charged (dication) |
Key Structural Features | Dual pyridinium rings, hexamethylene bridge, methylcarbamate functional groups |
Distigmine bromide occupies a unique pharmacological niche among carbamate cholinesterase inhibitors due to its extended duration of action and peripheral selectivity. Its bis-quaternary structure confers approximately 10-fold greater accumulation potential compared to monoquaternary analogs like pyridostigmine and neostigmine [2] [8]. Pharmacokinetic studies reveal a plasma half-life of approximately 65 hours in humans, substantially longer than neostigmine (50-90 minutes) and pyridostigmine (3-4 hours) [6]. This extended half-life translates into sustained clinical effects, with bladder contractility enhancement persisting well beyond detectable plasma concentrations in animal models [8].
The drug's peripheral selectivity stems from its limited blood-brain barrier penetration, minimizing central nervous system effects at therapeutic doses [6]. However, preclinical studies demonstrate that high doses can increase acetylcholine levels in the medial prefrontal cortex of rats, accompanied by cholinergic behaviors, indicating that central effects may occur at supratherapeutic concentrations [5]. Distigmine bromide exhibits dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with near-equipotent inhibition, distinguishing it from more selective agents like phenserine [5] [7].
Table 2: Comparative Analysis of Carbamate Cholinesterase Inhibitors
Agent | Structure | Half-life | Protein Binding | Primary Clinical Use | BBB Penetration |
---|---|---|---|---|---|
Distigmine bromide | Bis-quaternary | ~65 hours | Not well defined | Underactive bladder | Minimal |
Neostigmine | Monoquaternary | 50-90 min | Low (15-25%) | Myasthenia gravis, reversal of neuromuscular blockade | Negligible |
Pyridostigmine | Monoquaternary | 3-4 hours | Low (15-20%) | Myasthenia gravis | Minimal |
Physostigmine | Tertiary amine | 1-2 hours | Moderate (40-50%) | Glaucoma, Alzheimer's disease | Significant |
Rivastigmine | Pseudoirreversible | 1.5 hours | 40% | Alzheimer's disease, Parkinson's dementia | Moderate |
Mechanistically, distigmine bromide potentiates cholinergic transmission by binding competitively to the active site of acetylcholinesterase, preventing acetylcholine hydrolysis [3]. This results in increased acetylcholine concentration and prolonged stimulation of both muscarinic and nicotinic receptors in peripheral tissues. In the urinary bladder, enhanced activation of muscarinic receptors on detrusor smooth muscle facilitates contraction and improves voiding efficiency in underactive bladder conditions [3] [8]. Its binding kinetics demonstrate slow dissociation from the enzyme, contributing to sustained inhibition even after plasma clearance [8]. Research using recombinant human acetylcholinesterase indicates that distigmine bromide's extended inhibition profile arises from its ability to bridge the active site and peripheral anionic sites, stabilizing the inhibitor-enzyme complex [8]. This molecular mechanism underpins its therapeutic advantage in conditions requiring sustained cholinergic enhancement without frequent dosing.
Figure: Molecular Mechanism of Distigmine Bromide at the Neuromuscular Junction
Synaptic Cleft1. Acetylcholine (ACh) release from presynaptic neuron2. ACh binding to postsynaptic receptors (muscarinic/nicotinic)3. Distigmine bromide (DB) binding to acetylcholinesterase (AChE)4. Prevention of ACh hydrolysis → Increased ACh concentration5. Prolonged receptor stimulation → Enhanced muscle contraction
The pharmacological profile of distigmine bromide positions it uniquely for managing urinary retention associated with detrusor underactivity, where its sustained action addresses chronic impairment of bladder contractility [1] [8]. While other cholinesterase inhibitors like neostigmine have been explored for voiding dysfunction, their shorter durations necessitate more frequent administration and provide less consistent clinical effects [7] [9]. The drug's receptor binding studies demonstrate affinity for both muscarinic and nicotinic receptors, though its primary therapeutic effect in urological applications stems from enhanced muscarinic receptor activation in bladder smooth muscle [2] [8]. This receptor-level activity, combined with enzymatic inhibition, provides a dual mechanism for potentiating detrusor contractility that distinguishes distigmine bromide from direct muscarinic agonists.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7